Product packaging for 4-(tert-Butyl)dibenzo[b,d]furan(Cat. No.:)

4-(tert-Butyl)dibenzo[b,d]furan

Cat. No.: B12880894
M. Wt: 224.30 g/mol
InChI Key: FVBPLXKQDODLQW-UHFFFAOYSA-N
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Description

4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1) is a high-purity chemical intermediate serving advanced research and development. This compound is part of the dibenzofuran class of structures, which are recognized as privileged scaffolds in material science and medicinal chemistry due to their rigid, planar backbone . The tert-butyl group enhances solubility and processability in various organic matrices. In material science, dibenzofuran derivatives are pivotal in the development of high-performance organic light-emitting diodes (OLEDs), particularly as hosts and emitters for blue thermally activated delayed fluorescence (TADF) . Their high triplet energy and rigid molecular structure are essential for efficiently harvesting triplet excitons, leading to superior device efficiency . In pharmaceutical and agrochemical research, the dibenzofuran core is a key structure in various natural products and phytoalexins . Recent studies highlight that synthetic dibenzofuran derivatives exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive pathogens, positioning them as promising scaffolds for the development of novel antibiotics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B12880894 4-(tert-Butyl)dibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-tert-butyldibenzofuran

InChI

InChI=1S/C16H16O/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,1-3H3

InChI Key

FVBPLXKQDODLQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl Dibenzo B,d Furan and Its Substituted Analogues

Strategic Approaches for Dibenzo[b,d]furan Core Formation

The construction of the dibenzo[b,d]furan core is a pivotal step in the synthesis of the target molecule. Various synthetic strategies have been developed, primarily revolving around the formation of the central furan (B31954) ring by connecting two phenyl rings.

Cyclization Reactions for Benzofuran (B130515) Ring Construction

One of the most common approaches to building the dibenzo[b,d]furan skeleton involves the cyclization of appropriately substituted precursors. thieme-connect.de These reactions typically form the furan ring by creating new carbon-carbon or carbon-oxygen bonds.

Electrophilic cyclization of 2-(1-alkynyl)-phenols and their derivatives is a powerful method for constructing the benzofuran ring system. nih.gov For instance, 2,3-disubstituted benzo[b]furans can be readily prepared under mild conditions through the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov This method has been successfully applied to the synthesis of various benzofuran derivatives, including biologically important furopyridines. nih.gov Another approach utilizes a dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) salt as an electrophile to induce the cyclization of o-alkynyl anisoles, yielding 2,3-disubstituted benzofurans in excellent yields under ambient conditions. rsc.org

Free-radical cyclization presents another viable route. An improved synthesis of dibenzofurans has been reported via a free-radical cyclization pathway, highlighting the versatility of radical chemistry in forming the heterocyclic core. acs.org Additionally, photostimulated electron transfer (eT) reactions have been employed for the intramolecular cyclization of o-arylphenols to generate the dibenzofuran (B1670420) framework. conicet.gov.ar

Palladium-Catalyzed Aryl–Aryl Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, and it plays a significant role in the formation of dibenzofurans. organic-chemistry.orgorganic-chemistry.org These methods often involve the intramolecular coupling of two aryl groups to form the central furan ring.

A notable example is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This protocol utilizes palladium acetate (B1210297) as a catalyst in refluxing ethanol (B145695) and proceeds without the need for a base, offering a simple and cost-effective route to dibenzofurans. organic-chemistry.orgorganic-chemistry.org Another efficient method involves the palladium-catalyzed phenol-directed C-H activation/C-O cyclization. nih.govcancer.gov This reaction uses air as the oxidant and has been shown to tolerate a variety of functional groups. nih.govcancer.gov

The synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org Furthermore, a route involving the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, has been developed for the synthesis of dibenzofurans in good to excellent yields. organic-chemistry.org

Catalyst System Starting Material Key Features Yields
Pd(OAc)₂ortho-Diazonium salts of diaryl ethersBase-free, refluxing ethanol80-93% organic-chemistry.org
Pd(0)/Pd(II)PhenolsC-H activation/C-O cyclization, air as oxidantVaries nih.govcancer.gov
Pd/Co-Iododiaryl ethersReusable catalyst, ligand-freeGood organic-chemistry.org
Pd catalysto-Iodoanilines/o-iodophenols and silylaryl triflatesTolerates various functional groupsGood to excellent organic-chemistry.org

Nucleophilic Attack and Annulation Strategies

Nucleophilic attack and subsequent annulation reactions provide another strategic avenue for the synthesis of the dibenzo[b,d]furan core. These methods often involve the intramolecular attack of a nucleophile on an electrophilic center to close the furan ring.

One such strategy involves the reaction of 2-halo-2′-hydroxybiphenyls under basic conditions. thieme-connect.de While simple examples may require high temperatures and pressure, the use of better leaving groups or activated rings allows for cyclization under milder conditions. thieme-connect.de A catalyst-free approach for the synthesis of benzoannulated oxygen-containing heterocycles from fluorinated oligophenylenes has also been reported. researchgate.net This method utilizes potassium tert-butoxide as an oxygen source and proceeds via a radical mechanism. researchgate.net

Annulation of benzo[b]furans to form the second benzene (B151609) ring is a less common but still viable approach. thieme-connect.de Electrooxidative dearomative annulation of indole (B1671886) and benzofuran derivatives has been demonstrated, showcasing a modern approach to constructing fused heterocyclic systems. nih.gov

Regioselective Introduction of the tert-Butyl Moiety

Once the dibenzo[b,d]furan core is established, or in a precursor molecule, the next critical step is the regioselective introduction of the tert-butyl group at the 4-position. This is typically achieved through electrophilic substitution reactions.

Friedel-Crafts Alkylation Protocols

Friedel-Crafts alkylation is a classic and widely used method for introducing alkyl groups onto aromatic rings. softbeam.net In the context of dibenzo[b,d]furan, this reaction can be employed to install the tert-butyl group. The reaction typically involves the use of a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride. softbeam.net The regioselectivity of the reaction is influenced by the electronic and steric properties of the dibenzofuran ring.

Recent advancements have seen the development of asymmetric Friedel-Crafts alkylation cascades, for example, using gold and ytterbium catalysis to synthesize chiral dihydrodibenzofurans. acs.orgacs.orgnih.gov While not directly focused on 4-(tert-butyl)dibenzo[b,d]furan, these methods highlight the potential for developing highly selective alkylation protocols.

Reagent Catalyst Key Features
tert-Butyl chloride/IsobutyleneAlCl₃Classic electrophilic substitution softbeam.net
Propargyl acetatesGold/Ytterbium catalystsAsymmetric synthesis of dihydrodibenzofurans acs.orgacs.orgnih.gov

Organometallic Reagents in tert-Butylation

Organometallic reagents offer an alternative and often more controlled method for introducing the tert-butyl group. These methods can provide higher regioselectivity compared to traditional Friedel-Crafts reactions.

The use of organolithium reagents, such as tert-butyllithium (B1211817), followed by quenching with an appropriate electrophile, can be a powerful strategy. Recent research has shown that organolithium cross-coupling reactions can be performed in air through organogelation, which enhances safety and scalability. rsc.org While direct tert-butylation of dibenzofuran at the 4-position using this method is not explicitly detailed, the general applicability to heterocyclic compounds like dibenzofuran suggests its potential. rsc.org

Functionalization Strategies for Substituted 4-(tert-Butyl)dibenzo[b,d]furans

The strategic introduction of functional groups onto the this compound framework is crucial for the development of new materials and biologically active compounds. The following sections detail key transformation strategies.

Halogenation, particularly bromination, serves as a gateway for further functionalization of the dibenzofuran core, primarily through cross-coupling reactions. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the existing substitution pattern on the aromatic rings. For activated aromatic systems like dibenzofurans, reagents such as N-bromosuccinimide (NBS) are commonly employed.

The bromination of activated polyphenols and their ethers has been shown to proceed with high regioselectivity using NBS in polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under mild conditions. researchgate.net Controlling the reaction temperature and time is critical to achieving high yields of the desired monobrominated products. researchgate.net For instance, the bromination of a dibenzo[hi,st]ovalene derivative, a large polycyclic aromatic hydrocarbon, was successfully achieved using NBS in THF at room temperature, yielding the dibrominated product. mpg.de While a specific protocol for the bromination of this compound is not extensively detailed in the reviewed literature, the general principles of electrophilic aromatic substitution on dibenzofuran systems suggest that the reaction would proceed at one of the electron-rich positions.

Table 1: Representative Conditions for Bromination of Activated Aromatic Compounds

ReagentSolventTemperatureReaction TimeYieldReference
N-Bromosuccinimide (NBS)THFRoom Temp.Short70% - quantitative researchgate.net
N-Bromosuccinimide (NBS)DMFRoom Temp.ShortNot specified researchgate.net
N-Bromosuccinimide (NBS)THFRoom Temp.12 h79% (for DBOV-Mes) mpg.de

Nitration introduces a versatile nitro group that can be subsequently transformed into a variety of other functional groups, such as amines, which are valuable in medicinal chemistry and materials science. A mild and transition-metal-free method for the double functionalization involving nitration and cycloetherification of 2'-amino-biphenyl-2-ols has been developed for the synthesis of 4-nitro-dibenzofurans. This one-pot synthesis utilizes sodium nitrite (B80452) (NaNO₂) in a mixture of trifluoroacetic acid (TFA) and water. This method has been successfully applied to produce 2-(tert-Butyl)-4-nitrodibenzo[b,d]furan.

The resulting nitro-dibenzofurans are valuable intermediates. For example, they can be converted into novel benzofuro-indoles or amino-dibenzofurans, demonstrating their synthetic utility. The mechanistic pathway is proposed to involve the nitration of the phenol (B47542) ring followed by a Sandmeyer-type reaction to form the dibenzofuran ring.

Table 2: Synthesis and Transformation of a Nitrated Dibenzofuran Derivative

Starting MaterialReagentsProductYieldReference
5'-(tert-Butyl)-2'-amino-[1,1'-biphenyl]-2-olNaNO₂, TFA, H₂O2-(tert-Butyl)-4-nitrodibenzo[b,d]furan76%
2-(tert-Butyl)-4-nitrodibenzo[b,d]furanVinyl-magnesium bromideBenzofuro-indole derivative45% (after methylation) rsc.org
Nitro-biaryl-olsNaH, HMPADibenzofuran derivatives47-56% rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. These reactions are extensively used to couple halogenated dibenzofurans with a wide array of boronic acids or their esters. This methodology allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl substituents onto the dibenzofuran scaffold. nih.govnih.gov

An efficient route to dibenzofurans involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), followed by a palladium-catalyzed intramolecular cyclization. nih.gov This one-pot, two-step procedure is tolerant of various functional groups and provides good to excellent yields. nih.gov For the intermolecular coupling, a brominated this compound would be a key intermediate, reacting with a suitable boronic acid in the presence of a palladium catalyst and a base.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Aromatics

CatalystLigandBaseSolventTemperatureReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane (B91453)70-80 °C mdpi.com
Pd(OAc)₂-CsF-- nih.gov
Pd(0) catalyst-K₃PO₄1,4-DioxaneNot specified mdpi.com

Domino and cascade reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single pot, avoiding the isolation of intermediates. nih.govnih.gov Several domino strategies have been developed for the synthesis of functionalized dibenzofurans.

One such strategy involves a two-stage domino process starting from propargyl ethers of 2-halo phenol derivatives. The first stage is a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling, followed by an iron(III)-catalyzed cycloisomerization and aromatization to yield tetracyclic dibenzofuran derivatives. nih.gov Another approach is the I₂/TBHP mediated domino synthesis of complex benzamides, showcasing the power of domino reactions in constructing intricate molecular architectures. nih.gov While a specific domino synthesis for this compound is not explicitly detailed, these methodologies provide a framework for the potential one-pot synthesis of its substituted analogs.

Table 4: Examples of Domino Reactions for Heterocycle Synthesis

Reaction TypeCatalysts/ReagentsKey StepsProductsReference
Carbopalladation/Suzuki Coupling & CycloisomerizationPd(0), Fe(III)Intramolecular carbopalladation, Suzuki coupling, cycloisomerization, aromatizationFused Dibenzofuran Derivatives nih.gov
Oxidative RearrangementI₂/TBHPOxidative rearrangement of isatins with o-amino N-aryl/alkyl benzamidesQuinazolinone-benzamides nih.gov

Photoinduced reactions provide a mild and often metal-free alternative for the synthesis of complex organic molecules. The radical nucleophilic substitution (SRN1) reaction, initiated by photostimulation, has been effectively used for the synthesis of substituted dibenzofurans. conicet.gov.arresearchgate.net This approach can proceed via either an intramolecular or intermolecular pathway.

One strategy involves a three-step process: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and then a photoinduced intramolecular cyclization to form the dibenzofuran ring. conicet.gov.ar A more direct, one-pot methodology involves the photoinduced bimolecular coupling of p-substituted phenols with o-dihalobenzenes. conicet.gov.ar These electron transfer (eT) reactions proceed through radical and radical anion intermediates and can be performed without a metal catalyst or photocatalyst. conicet.gov.arresearchgate.net

Table 5: Conditions for Photoinduced Synthesis of Dibenzofurans

PathwayKey ReactantsConditionsKey FeaturesReference
Intramolecular SRN1Substituted o-arylphenols1. Bromination, 2. Suzuki-Miyaura, 3. PhotolysisStepwise approach conicet.gov.ar
Intermolecular SRN1p-Substituted phenols and o-dihalobenzenePhotolysis in the presence of a base (e.g., t-BuOK)One-pot, metal-free conicet.gov.ar
Intramolecular ArylationN-aryl-2-halobenzenesulfonamidest-BuOK/DMSO/hνMetal-free, good to excellent yields conicet.gov.ar

Investigation of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions and the choice of an appropriate catalyst system are paramount for achieving high yields and selectivity in the synthesis of substituted dibenzofurans. A wide range of catalysts, including those based on palladium, copper, and iron, have been explored for various transformations. nih.govnih.govresearchgate.net

For Suzuki-Miyaura cross-coupling reactions, palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used in combination with various phosphine (B1218219) ligands and bases like K₃PO₄ or CsF. nih.govmdpi.com The choice of solvent, such as 1,4-dioxane or toluene, also plays a crucial role. mdpi.com

In the context of domino reactions, both palladium and iron catalysts have been shown to be effective. For instance, a Pd(0)/Fe(III) system was used for the synthesis of fused dibenzofurans. nih.gov Copper catalysts, such as Cu(OAc)₂, have been employed for the oxygenation of cyclic diphenyl iodoniums to form dibenzofurans. researchgate.net The optimization of these systems often involves screening different ligands, bases, and solvents to maximize the reaction efficiency. researchgate.netacs.org

Photoinduced reactions, on the other hand, can often be performed under catalyst-free conditions, relying on a suitable base and solvent system, such as t-BuOK in DMSO, and an appropriate light source. conicet.gov.ar

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the synthesis of dibenzofurans, significantly impacting reaction yields and rates. In copper-catalyzed syntheses of dibenzofuran from cyclic diaryliodonium salts, a notable solvent effect was observed. While the reaction showed minimal success in solvents like 1,4-dioxane and dimethylformamide (DMF), switching to methanol (B129727) (MeOH) led to a substantial increase in product yield, reaching up to 92%. acs.org Interestingly, using water as the solvent also proved highly effective, affording the desired dibenzofuran in up to 96% yield, although this required a longer reaction time of 24 hours. acs.org

In other synthetic approaches, such as the palladium-catalyzed intramolecular C-H arylation of diaryl ethers, pivolic acid has been used as the reaction solvent, demonstrating greater reproducibility and higher yields compared to acetic acid. organic-chemistry.org For photoinduced intermolecular reactions to form dibenzofurans, dimethyl sulfoxide (B87167) (DMSO) was found to be a suitable solvent, offering comparable yields to liquid ammonia (B1221849) while simplifying the experimental setup. conicet.gov.ar The synthesis of dibenzofuran derivatives via intramolecular cyclization of o-iododiaryl ethers has been successfully carried out in dimethylacetamide (DMA) under ligand-free conditions. chemicalbook.com

The following table summarizes the impact of different solvents on the yield of dibenzofuran synthesis in a specific copper-catalyzed reaction. acs.org

Table 1: Effect of Solvent on Dibenzofuran Synthesis Yield

SolventYield (%)Reaction Time (h)
Toluene/H₂O (9:1)134
Methanol (MeOH)92Not Specified
Water (H₂O)9624
1,4-DioxaneNo ReactionNot Specified
Dimethylformamide (DMF)No ReactionNot Specified

Temperature and Pressure Optimization

Temperature and pressure are crucial parameters that must be optimized to achieve efficient synthesis of dibenzofurans. Many synthetic procedures for dibenzofurans require elevated temperatures to proceed effectively. For instance, the copper-catalyzed cyclization of cyclic diaryliodonium salts in water is typically conducted at 100 °C in a pressure tube. acs.org Similarly, the palladium-catalyzed cyclization of o-iodoanilines or o-iodophenols with silylaryl triflates is heated to 100 °C. nih.gov

In some cases, microwave irradiation has been employed to achieve the necessary reaction temperatures and reduce reaction times. For example, the synthesis of substituted dibenzofurans from p-substituted phenols and 2-bromo-1-iodo-4-R1-benzene was performed at 150 °C using microwave heating. conicet.gov.ar This method allows for rapid heating to the target temperature. conicet.gov.ar The dehydrogenation of phenol to produce dibenzofuran occurs at a significantly higher temperature of 450 °C.

Atmospheric pressure is generally sufficient for many dibenzofuran syntheses, particularly those conducted at reflux temperatures of the chosen solvent, such as in ethanol. organic-chemistry.org However, for reactions involving volatile reagents or requiring temperatures above the solvent's boiling point at atmospheric pressure, sealed vessels or pressure tubes are utilized to maintain the necessary conditions. acs.orgconicet.gov.ar

Role of Lewis Acids and Brønsted Bases

Both Lewis acids and Brønsted acids and bases play significant roles in various synthetic routes to dibenzofurans and their analogues.

Lewis Acids: Lewis acids can promote the synthesis of dibenzofurans. For example, the reaction of fluorinated biphenyls can be promoted by alumina (B75360) (Al₂O₃), which acts as both a catalyst and an oxygen source in a solvent-free reaction. researchgate.net In other contexts, Lewis acids like iron(III) bromide are used as catalysts for the bromination of dibenzofuran precursors.

Brønsted Acids: Strong Brønsted acids or superacids can induce reactions in dibenzofuran derivatives, although protonation tends to occur on the benzo ring rather than the heterocyclic moiety. mdpi.com In some synthetic strategies, acidic solvents like acetic acid or trifluoroacetic acid (TFA) are employed, which can also act as Brønsted acids. chemicalbook.com For instance, the synthesis of 4-nitro-dibenzofurans has been achieved using sodium nitrite in a mixture of TFA and water.

Brønsted Bases: Brønsted bases are frequently used to facilitate cyclization and other key steps in dibenzofuran synthesis. In the copper-catalyzed synthesis from cyclic diaryliodonium salts, inorganic bases such as potassium carbonate (K₂CO₃) are essential, with K₂CO₃ generally providing better yields than other inorganic bases like cesium carbonate (Cs₂CO₃) and sodium hydroxide (B78521) (NaOH), or organic bases like triethylamine (B128534) (Et₃N). acs.org In transition-metal-free approaches, bases like potassium tert-butoxide (t-BuOK) can serve as both a base and an oxygen source. researchgate.net The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic base has also been reported in cascade reactions to form dihydrobenzofuran skeletons. frontiersin.org

The table below illustrates the effect of different bases on the yield of a copper-catalyzed dibenzofuran synthesis. acs.org

Table 2: Influence of Base on Dibenzofuran Synthesis Yield

BaseYield (%)
K₂CO₃83
Cs₂CO₃Lower Yield
t-BuOKLower Yield
NaOHLower Yield
Na₂CO₃Lower Yield
Et₃NNo Improved Yield

Transition-Metal Catalysis in Dibenzo[b,d]furan Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of the dibenzofuran scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the intramolecular cyclization of various precursors to form dibenzofurans. researchgate.net One common approach involves the cyclization of diaryl ethers. For example, palladium(II) acetate can catalyze the cyclization of diphenyl ethers in an acidic solvent. chemicalbook.com Another route is the intramolecular C-H arylation of diaryl ethers bearing an ester group, which proceeds in the presence of a palladium catalyst and an electron-rich bis(dialkylphosphine) ligand. A reusable palladium-on-carbon (Pd/C) catalyst has been effectively used for the intramolecular cyclization of o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org Palladium acetate has also been employed to catalyze the cyclization of ortho-diazonium salts of diaryl ethers. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also instrumental in dibenzofuran synthesis. An efficient method involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, providing excellent yields. acs.org This reaction typically uses a copper(I) salt, such as copper(I) iodide (CuI), in conjunction with a bidentate nitrogen ligand. acs.org Copper catalysis has also been utilized in one-pot syntheses of benzofurans from 1-aryl- or 1-alkylketones, where copper-catalyzed O-arylation is a key step. nih.gov

Iron-Catalyzed Reactions: While less common than palladium or copper, iron catalysts have been applied in the synthesis of benzofuran derivatives. Iron(III)-catalyzed regioselective halogenation of an aryl ring can be followed by intramolecular O-arylation to yield the benzofuran structure. nih.gov It has been demonstrated that a single iron complex can catalyze both steps in a tandem process. nih.gov

Transition-Metal-Free Catalytic Approaches for Heterocycle Functionalization

While transition-metal catalysis is a powerful tool, there is growing interest in developing transition-metal-free synthetic methods for dibenzofurans to enhance the economic and environmental viability of these processes. researchgate.net

One such approach involves a base-mediated intramolecular carbon-oxygen bond formation. For instance, the cyclization of o-haloanilides to benzoxazoles can be achieved using potassium carbonate in DMSO at elevated temperatures, proceeding through a benzyne (B1209423) intermediate. nih.gov A similar strategy could be envisioned for dibenzofuran synthesis.

Another metal-free method utilizes an alumina-catalyzed, solvent-free reaction to convert fluorinated biphenyls into dibenzofurans, where alumina serves as the oxygen source. researchgate.net Additionally, photoinduced intermolecular reactions between p-substituted phenols and dihalobenzenes under SRN1 conditions, which involve radical and radical anion intermediates, provide a metal-free route to substituted dibenzofurans. conicet.gov.ar The use of potassium tert-butoxide as both a base and an oxygen source in reactions of fluorinated oligophenylenes also represents a catalyst-free approach. researchgate.net Furthermore, a metal-free oxidative dehydrogenative coupling reaction has been developed for the direct construction of novel C60-fused dibenzofurans. nih.gov

Purification Techniques for this compound Compounds

After synthesis, purification of this compound and its analogues is essential to obtain the compound in high purity. Common purification techniques include column chromatography and recrystallization.

Silica (B1680970) gel column chromatography is a widely used method for the purification of dibenzofuran derivatives. acs.orgnii.ac.jp The crude reaction mixture is loaded onto a silica gel column, and a suitable eluent system, typically a mixture of nonpolar and polar solvents such as ethyl acetate and petroleum ether or hexane (B92381) and ethyl acetate, is used to separate the desired product from impurities. acs.orgnii.ac.jp

Recrystallization is another effective purification technique. This method relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. For dibenzofuran, which is a solid, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. Anhydrous ethanol, n-propanol, n-butanol, and xylene have been explored as potential solvents for the purification of dibenzofuran. researchgate.net In one study, a specific solvent, "solvent E," was identified as optimal for purifying dibenzofuran, improving its purity from 81.74% to 99.10% through a process of stirring and washing. researchgate.net

For polychlorinated dibenzofurans found in environmental samples, more extensive cleanup procedures are required prior to analysis. These can include acid-base washing and chromatography on various solid phases like alumina, silica gel, and activated carbon. epa.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Tert Butyl Dibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 4-(tert-Butyl)dibenzo[b,d]furan reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic of their varied electronic environments. The tert-butyl group gives rise to a sharp singlet in the upfield region, integrating to nine protons. This singlet is a key identifier for the tert-butyl substituent.

Specific chemical shifts and coupling constants provide further structural insights. For instance, in a related compound, 2-(tert-Butyl)-4-nitrodibenzo[b,d]furan, the aromatic protons exhibit distinct doublet and multiplet patterns that allow for their specific assignment within the dibenzofuran (B1670420) core. The precise chemical shifts are influenced by the position of the tert-butyl group and any other substituents on the aromatic rings.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Dibenzo[b,d]furan Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H8.31d1.9
Ar-H8.24d1.9
Ar-H7.98d7.6
Ar-H7.70d8.3
tert-Butyl1.41s-
Data derived from a representative substituted dibenzo[b,d]furan. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows a series of signals corresponding to the aromatic carbons and the carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the dibenzofuran ring are typically observed as distinct signals.

The chemical shifts of the aromatic carbons are sensitive to the substitution pattern. For example, in a related compound, the carbon atoms of the dibenzofuran core resonate in the range of approximately 111 to 157 ppm. rsc.org The carbons of the tert-butyl group have characteristic chemical shifts, with the quaternary carbon appearing further downfield than the methyl carbons.

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Dibenzo[b,d]furan Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C156.8
Aromatic C152.6
Aromatic C151.4
Aromatic C128.5
Aromatic C125.7
Aromatic C111.7
C(CH₃)₃34.7
C(CH₃)₃31.3
Data derived from a representative substituted dibenzo[b,d]furan. rsc.org

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. These techniques are crucial for differentiating between isomers and confirming the precise substitution pattern of the tert-butyl group on the dibenzofuran framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations. The presence of the ether linkage (C-O-C) in the dibenzofuran ring would also give rise to a strong absorption band in the fingerprint region. The C-H stretching and bending vibrations of the tert-butyl group would also be observable. For instance, in a related bromo-tert-butyl-dibenzo[b,d]furan, characteristic peaks are observed that confirm the presence of the dibenzofuran core and the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₆H₁₆O. hmdb.ca This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The loss of a methyl group (CH₃) or the entire tert-butyl group from the molecular ion are expected fragmentation pathways that would further support the proposed structure. doaj.org

In Situ Mass Spectrometry for Reaction Monitoring

In situ mass spectrometry has emerged as a powerful analytical tool for the real-time monitoring of organic reactions, providing valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. This technique allows for the direct sampling of a reaction mixture, offering a continuous stream of data on the concentration of reactants, products, and byproducts as the reaction progresses.

While specific studies on the in situ mass spectrometric monitoring of the synthesis of this compound are not extensively documented in the public domain, the principles of this technique are broadly applicable. Techniques such as condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) have been shown to be effective for the quantitative, real-time monitoring of complex, nonaqueous organic reactions. acs.orgfigshare.comnih.gov This approach is particularly suited for hydrophobic neutral molecules like this compound. acs.orgfigshare.comnih.gov A semipermeable silicone membrane selectively allows analytes to pass from the reaction vessel into the mass spectrometer, where they are ionized and detected. acs.orgfigshare.comnih.gov This method is compatible with a variety of challenging reaction conditions, including heterogeneous and corrosive mixtures. acs.orgfigshare.com

The application of such in situ techniques to the synthesis of this compound would enable chemists to:

Optimize Reaction Conditions: By observing the rate of product formation and the appearance of impurities in real-time, parameters such as temperature, catalyst loading, and reagent concentration can be finely tuned to maximize yield and purity.

Elucidate Reaction Mechanisms: The detection of short-lived intermediates can provide direct evidence for a proposed reaction pathway, leading to a deeper understanding of the underlying chemical transformations.

Ensure Process Safety: Continuous monitoring can help to identify and control potentially hazardous reaction conditions before they escalate.

The broader field of dibenzofuran analysis heavily relies on mass spectrometry, often coupled with gas chromatography (GC-MS), for the identification and quantification of these compounds in various matrices. nih.govnih.govusda.govacs.orgacs.org High-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized dibenzofuran derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties. While a specific crystal structure for this compound is not publicly available, the structural analysis of related dibenzofuran derivatives offers significant insights into the likely conformation of its core structure.

Studies on various substituted dibenzofurans have demonstrated that the dibenzo[b,d]furan moiety is nearly planar, although minor deviations can occur depending on the nature and position of the substituents. For instance, the crystal structure of 4,6-Bis(diphenylphosphanyl)dibenzo[b,d]furan reveals a dibenzofuran unit that is close to planar. researchgate.net Similarly, the structure of 2-(pentyloxy)dibenzo[b,d]furan shows a nearly planar molecule.

The introduction of a bulky tert-butyl group at the 4-position of the dibenzo[b,d]furan core is expected to influence the crystal packing and intermolecular interactions. The analysis of cofacial bisporphyrins anchored by a dibenzofuran pillar (DPD) through X-ray crystallography confirms the face-to-face arrangement of the two porphyrin macrocycles. nih.gov

The structural elucidation of cotonefuran, a trimethoxydibenzofuran-2,7-diol, by X-ray crystallography was crucial for its definitive characterization, as spectroscopic methods alone were insufficient. This highlights the power of X-ray diffraction in resolving complex structural problems. Further examples include the characterization of benzofuran (B130515) and dibenzofuran derivatives from the endangered Chinese tree Parrotia subaequalis, where single-crystal X-ray diffraction analysis was instrumental in determining their structures. nih.gov

The table below presents selected crystallographic data for some substituted dibenzofuran derivatives, illustrating the typical bond lengths and planarity of the core structure.

Compound Crystal System Space Group Key Dihedral Angle (°) Reference
H₄DPD (A dibenzofuran-bridged bisporphyrin)MonoclinicC2/c- nih.gov
Cotonefuran (3,4,6-trimethoxydibenzofuran-2,7-diol)--The molecule forms an approximate plane.
Cu(L1)₂·H₂O (A mono-dibenzofuran derivative of cyclen)--Distorted square pyramidal Cu(II) coordination. tandfonline.com

This table is for illustrative purposes and includes data from related dibenzofuran structures to provide context.

The planarity of the dibenzofuran ring system has been a subject of interest, with quantum chemical calculations on polychlorinated dibenzofurans (PCDFs) showing that the degree of planarity can be influenced by the substitution pattern. nih.gov These computational studies, in conjunction with experimental X-ray data, provide a comprehensive understanding of the structural landscape of this important class of compounds.

Theoretical and Computational Investigations of 4 Tert Butyl Dibenzo B,d Furan and Its Derivatives

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for exploring the electronic characteristics of molecules like 4-(tert-butyl)dibenzo[b,d]furan. These calculations offer a detailed picture of electron distribution and energy levels, which are key to understanding the compound's behavior.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.netresearchgate.net For dibenzofuran (B1670420) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The process of geometry optimization involves finding the minimum energy conformation of the molecule, which is essential for subsequent calculations of other properties. researchgate.net For instance, studies on various dibenzofuran derivatives have utilized DFT to obtain optimized geometries, which serve as the foundation for understanding their electronic and spectroscopic behaviors. researchgate.net The accuracy of these calculations can be validated by comparing the theoretical parameters with experimental data, often showing a good correlation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Distributions)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net For dibenzofuran derivatives, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic conductivity and stability. researchgate.net A smaller gap generally indicates that the molecule can be more easily excited. researchgate.net DFT calculations are commonly used to determine the energies and distributions of these frontier orbitals. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Dibenzofuran Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.265
LUMO-1.237
Energy Gap (ΔE)5.028

This table presents example data for a dibenzofuran molecule, illustrating the typical energy values for the HOMO, LUMO, and the resulting energy gap as determined by DFT calculations. researchgate.net

Spectroscopic Property Prediction and Rationalization

Computational methods are also invaluable for predicting and understanding the spectroscopic properties of molecules, such as their interaction with light.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. rsc.orgdiva-portal.org This method is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. ohio-state.edu TD-DFT has become a popular approach for investigating the excited states of large organic molecules due to its balance of computational cost and accuracy. nih.gov By modeling the excited states, researchers can gain insights into processes like absorption and emission of light. rsc.org The choice of the functional and basis set in TD-DFT calculations can influence the accuracy of the predicted excitation energies. nih.gov

Prediction of Absorption and Emission Transitions

TD-DFT calculations are frequently used to predict the absorption and emission spectra of molecules. researchgate.netresearchgate.net The calculated excitation energies and oscillator strengths from TD-DFT can be correlated with the peaks observed in experimental UV-Vis absorption spectra. bsu.by Similarly, by optimizing the geometry of the first excited state, it is possible to predict the emission energy, which corresponds to the energy released when the molecule returns from the excited state to the ground state. doi.org For example, in the study of potential blue emitters for Organic Light-Emitting Diodes (OLEDs), TD-DFT has been used to predict the absorption and emission wavelengths of dibenzofuran-based compounds. sciprofiles.comacs.org These theoretical predictions are crucial for the rational design of new materials with specific photophysical properties. dur.ac.uk

Mechanistic Pathways and Reaction Dynamics Simulation

Computational chemistry plays a vital role in elucidating the step-by-step processes of chemical reactions, known as reaction mechanisms. rsc.org For the synthesis of dibenzofurans, theoretical calculations can be used to explore different reaction pathways and identify the most energetically favorable routes. conicet.gov.ar For instance, studies have investigated the mechanism of the Morita-Baylis-Hillman reaction involving dibenzofuran-4-carbaldehyde, using computational methods to understand the role of intermediates. rsc.org Quantum chemical calculations can also be used to study the atmospheric chemical reactions of dibenzofuran derivatives, such as their reactions with hydroxyl radicals. bohrium.com Furthermore, simulations can shed light on the dynamics of photochemical reactions, such as the photoinduced synthesis of dibenzofurans, by identifying radical intermediates and transition states. conicet.gov.ar These computational investigations provide a molecular-level understanding of reaction processes that can be difficult to obtain through experiments alone. rsc.org

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and regioselectivity of chemical reactions. For derivatives of dibenzofuran, computational methods are employed to map the potential energy surface of a reaction, locating the high-energy transition state structures that connect reactants to products.

The steric and electronic nature of substituents plays a critical role in determining the stability and geometry of these transition states. In reactions such as metal-catalyzed C-H functionalization, the position of the tert-butyl group can direct the reaction to a specific site. For instance, in the alkenylation of certain heterocyclic systems, the use of a bulky tert-butyl group has been observed to lead to di-alkenylation at multiple positions, a different outcome than when smaller or electron-withdrawing groups are present. nih.gov This suggests that the tert-butyl group influences the energy barrier of the transition states for alkenylation at different sites.

Furthermore, in cyclization reactions to form the dibenzofuran ring, such as palladium-catalyzed intramolecular coupling, the presence of bulky tert-butyl groups can create significant steric hindrance. conicet.gov.ar This hindrance raises the energy of the transition state for key steps like oxidative addition, thereby slowing the reaction rate or inhibiting the reaction altogether. conicet.gov.ar Computational modeling can quantify these energy barriers, providing a theoretical basis for observed reaction yields and selectivities.

Elucidation of Intermediates

The synthesis and transformation of dibenzofuran derivatives often proceed through a series of short-lived intermediates. Theoretical calculations are invaluable for predicting the structure, stability, and reactivity of these transient species, which can be difficult to detect experimentally.

Several types of intermediates have been proposed in reactions involving the dibenzofuran scaffold:

Radical Intermediates : In photoinduced electron transfer (eT) reactions for the synthesis of substituted dibenzofurans, a mechanism involving radicals and radical anions has been proposed. conicet.gov.ar The SRN1 (nucleophilic radical substitution) mechanism, for example, proceeds through the formation of a radical anion intermediate following electron transfer to the substrate. conicet.gov.ar

Cationic Intermediates : The treatment of furans and related heterocycles with strong Brønsted acids can lead to the formation of protonated species or cationic intermediates. mdpi.com These intermediates are key in acid-catalyzed reactions like H/D exchange and oligomerization. mdpi.com In some syntheses involving dibenzofuran precursors, stable oxonium ions have also been identified as intermediates for subsequent transformations.

Excited-State Species : For dibenzofuran derivatives designed for applications in organic electronics, such as those exhibiting thermally activated delayed fluorescence (TADF), the nature of excited-state intermediates is crucial. acs.orgacs.org Computational studies investigate the properties of the lowest singlet (S₁) and triplet (T₁) excited states, as well as the potential for intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are mediated by these electronic intermediates. acs.orgacs.org

The 4-tert-butyl substituent can influence the stability of these intermediates. Its electron-donating inductive effect can stabilize adjacent cationic centers, while its steric bulk can shield reactive sites from further attack, influencing the course of the reaction.

Reaction Rate Constant Contributions

Reaction rate constants (k) quantify the speed of a chemical reaction and are essential for understanding and optimizing synthetic processes. While these are often determined experimentally, computational chemistry provides a means to calculate them from first principles, offering a deeper understanding of the factors that contribute to the reaction rate.

The rate of a reaction is dictated by the energy of the transition state relative to the reactants (the activation energy). The position of a tert-butyl group on the dibenzofuran skeleton can significantly alter this energy barrier. A pertinent example is the thermal cyclization of isomeric quinone dimers to yield dibenzofuran-1,4-diones. researchgate.net Molecular modeling analysis of this reaction revealed that steric hindrance from a tert-butyl group can prevent the close approach of solvent molecules, which are necessary to assist in proton transfer during the reaction. researchgate.net This inhibition of solvent assistance slows the rate of cyclization for one isomer compared to another where the tert-butyl group is positioned differently. researchgate.net

Table 1: Influence of tert-Butyl Group Position on Reaction Rate in the Thermal Cyclization of Quinone Dimers to Dibenzofuran-1,4-diones.
ReactantObservationComputational Explanation
5,5'-di-tert-butyl-2,2'-bisbenzoquinoneSlower reaction rateSteric hindrance from the tert-butyl group impedes the approach of solvent molecules, slowing the solvent-assisted proton transfer. researchgate.net
6,6'-di-tert-butyl-2,2'-bisbenzoquinoneFaster reaction rateLess steric hindrance at the reaction center allows for more efficient solvent-assisted proton transfer. researchgate.net

Benchmarking and Validation of Computational Models

The accuracy of theoretical predictions depends heavily on the chosen computational method and level of theory. Therefore, benchmarking—the process of comparing computational results against reliable experimental data or higher-level calculations—is a critical step in validating a computational model.

This is particularly important for complex systems like dibenzofuran-based TADF emitters, where calculating properties such as the singlet-triplet energy gap (ΔEST) is challenging. researchgate.netacs.org A small ΔEST is a prerequisite for efficient RISC, and its accurate prediction is a major goal of computational studies in this field.

Researchers have benchmarked a wide range of DFT functionals to assess their performance in predicting the optical properties of these molecules. researchgate.netresearchgate.net

Functional Performance : Studies have shown that conventional hybrid functionals like B3LYP can provide reasonable results after careful benchmarking. researchgate.net However, for the specific task of predicting ΔEST, functionals with a lower percentage of exact Hartree-Fock exchange (e.g., ~10% in TPSSh) have sometimes shown better performance, though this can be due to a cancellation of errors. researchgate.net

Range-Separated Functionals : Optimally tuned range-separated functionals have been demonstrated to significantly outperform conventional functionals. acs.org They provide more accurate predictions for both vertical singlet excitation energies and the crucial ΔEST values, showing high correlation coefficients with experimental data. acs.org

The validation process ensures that the chosen computational model can reliably predict the properties of new, uncharacterized this compound derivatives, thereby guiding the design of novel materials with desired characteristics.

Table 2: Benchmarking of Selected Computational Approaches for Predicting Properties of TADF Emitters.
Computational Method/FunctionalKey FindingApplication/Caveat
B3LYP/6-31G*Chosen for ground state optimization after benchmarking on similar TADF emitters. researchgate.netA widely used functional, but may be less accurate for excited state properties than specialized methods. researchgate.net
TDA-DFT with low Fock exchange (e.g., TPSSh)Can provide good ΔEST predictions. researchgate.netPerformance relies on error cancellation; may provide incorrect excitation energies and state characters. researchgate.net
Tuned Range-Separated FunctionalsProvide very good estimates for vertical singlet excitation energies and ΔEST with low mean absolute deviations. acs.orgConsidered a more robust and accurate approach for predicting excited-state properties of TADF molecules. acs.org

Conformational Analysis and Steric Effects of the tert-Butyl Group

The three-dimensional structure and conformational preferences of a molecule dictate its physical properties and reactivity. The dibenzo[b,d]furan core is a relatively rigid, nearly planar system. X-ray crystallography of a related derivative, 4,6-di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan, confirms this planarity, with a very small dihedral angle of only 3.47° between the two benzene (B151609) rings. nih.govnih.gov

Table 3: Selected Crystallographic Data for 4,6-Di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan. nih.govnih.gov
ParameterValue
Molecular FormulaC₂₂H₂₈O₃
Dihedral Angle (Benzene Rings)3.47 (13)°
Furan (B31954) Ring Deviation from Plane0.0052 (14) Å (max)
Csp²-Csp² Bond (between benzene rings)1.443 (3) Å
Csp²-Csp³ Bond (benzene to tert-butyl)1.530 (3) Å / 1.538 (3) Å

The most significant structural feature of this compound is the tert-butyl group itself. This substituent is exceptionally bulky, a property quantified by its conformational A-value. The A-value represents the difference in Gibbs free energy (ΔG) between a conformer with the substituent in the axial position and one with it in the equatorial position on a cyclohexane (B81311) ring. The tert-butyl group has one of the highest A-values at approximately 4.9 kcal/mol. masterorganicchemistry.com

This large energy penalty for being in a sterically hindered position means the tert-butyl group effectively "locks" the conformation of adjacent flexible structures and exerts a powerful steric influence on reactions. masterorganicchemistry.com This steric hindrance has several consequences:

Kinetic Stabilization : The bulk of the group can physically block access to nearby reactive sites, a strategy often used to achieve kinetic stabilization of otherwise reactive molecules. wikipedia.org

Regioselectivity : As noted previously, steric hindrance can prevent reactions at positions close to the tert-butyl group, thereby directing reagents to attack other, more accessible sites on the dibenzofuran ring system. conicet.gov.ar

Reaction Rates : The steric clash in a transition state can significantly raise its energy, slowing down the reaction, as observed in the cyclization of quinone dimers. researchgate.net This is an example of the tert-butyl effect, a manifestation of steric hindrance. wikipedia.org

Computational conformational analysis can model these steric interactions, predicting the most stable arrangement of the molecule and rationalizing the observed effects on reactivity.

Mechanistic Investigations of Chemical Transformations Involving 4 Tert Butyl Dibenzo B,d Furan

Elucidation of Reaction Pathways and Energy Landscapes

The reaction pathways and associated energy landscapes for transformations involving 4-(tert-butyl)dibenzo[b,d]furan are complex and highly dependent on the nature of the reactants and reaction conditions. While detailed computational studies specifically for this molecule are not extensively documented in the public domain, analogies can be drawn from research on related furan (B31954) and benzofuran (B130515) systems.

For instance, the conversion of furan to benzofuran, a key step in some biomass-to-biofuel processes, has been studied computationally, revealing competing Diels-Alder and ring-opening mechanisms. umass.edu The Diels-Alder pathway in the gas phase was found to have a high-energy intermediate, which is significantly stabilized in the presence of a zeolite catalyst. umass.edu In contrast, the ring-opening mechanism, while having a higher energy barrier in the gas phase, becomes more favorable within the zeolite, suggesting that the reaction environment plays a critical role in dictating the operative pathway. umass.edu

Similarly, the oxidative addition of bromine to π-conjugated tellurophenes bearing 4-tert-butylphenyl substituents has been investigated, providing a reaction pathway energy diagram. acs.org These studies, which combine experimental data with density functional theory (DFT) calculations, help to map out the energies of intermediates and transition states, providing a quantitative picture of the reaction progress. acs.org Such approaches, if applied to this compound, would be invaluable in understanding its reactivity in various transformations, from electrophilic aromatic substitution to transition-metal-catalyzed cross-coupling reactions.

Role of the tert-Butyl Group in Directing Reactivity and Regioselectivity

The tert-butyl group at the 4-position of the dibenzo[b,d]furan skeleton exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. This influence is a combination of steric and electronic effects.

Steric Hindrance: The bulkiness of the tert-butyl group can sterically hinder the approach of reagents to the adjacent positions on the aromatic ring. This steric hindrance can be a determining factor in the regiochemical outcome of a reaction. For example, in the thermal cyclization of 5,5'-di-tert-butyl-2,2'-bisbenzoquinone to a dibenzofuran-1,4-dione, the steric hindrance of the tert-butyl group was found to slow down the reaction by impeding the approach of solvent molecules necessary for a proton transfer step. researchgate.net

Electronic Effects: The tert-butyl group is generally considered to be an electron-donating group through induction. This electronic effect can influence the electron density distribution in the aromatic rings, thereby affecting the rate and position of electrophilic attack.

Solubility and Stability: Beyond its impact on reactivity, the tert-butyl group is known to enhance the solubility and thermal stability of organic molecules. This improved processability is a significant advantage in applications such as organic light-emitting diodes (OLEDs).

The interplay of these steric and electronic factors is complex and can be leveraged to control the outcome of chemical reactions. For instance, in nickel-catalyzed cross-coupling reactions, the presence of a tert-butyl group on the substrate can influence the product distribution. d-nb.info

Mechanistic Studies of Dibenzo[b,d]furan Ring Formation

The formation of the dibenzofuran (B1670420) ring system can be achieved through various synthetic strategies, with the intramolecular cyclization of 2-arylphenols being a prominent method. Mechanistic studies of these cyclizations have revealed several possible pathways.

One common approach involves palladium-catalyzed oxidative C-H bond activation and C-O bond formation. In the cyclization of 2-arylphenols catalyzed by a Pd(II)/tert-butyl peroxybenzoate system, kinetic isotope effect experiments have indicated that the cleavage of the C-H bond is the rate-limiting step of the reaction. nih.gov A proposed mechanism for a similar transformation using air as the oxidant suggests that the turnover-limiting step is the C-O reductive elimination from a palladium intermediate. researchgate.net

Another pathway for dibenzofuran synthesis is through a photoinduced intramolecular SRN1 (nucleophilic substitution, radical, unimolecular) reaction. conicet.gov.ar This mechanism involves the generation of radical anions as key intermediates. The reaction is initiated by photo-induced electron transfer to the substrate, followed by the loss of a leaving group to form an aryl radical. Intramolecular cyclization then leads to the dibenzofuran product. The necessity of a base to form the phenoxide anion and the inhibition of the reaction by radical scavengers support this mechanistic proposal. conicet.gov.ar

The choice of catalyst and reaction conditions can thus direct the reaction through different mechanistic pathways, influencing the efficiency and substrate scope of the dibenzofuran synthesis.

Investigation of Cross-Coupling Mechanisms

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and dibenzofuran derivatives, including those with tert-butyl substituents, are often employed as substrates or are synthesized via these methods. The mechanisms of these reactions are typically catalyzed by transition metals, with palladium and nickel being the most common.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Step Description
Oxidative Addition The Pd(0) catalyst reacts with an aryl halide (e.g., a bromo-dibenzofuran derivative) to form a Pd(II) intermediate.
Transmetalation The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the Pd(II) center.
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Nickel-catalyzed cross-coupling reactions have gained prominence due to their ability to activate a wider range of substrates and their potential to proceed through different mechanistic pathways. nyu.edu For instance, the nickel-catalyzed Kumada coupling of aryl bromides with tert-butyl Grignard reagents has been proposed to proceed through a Ni(I)-Ni(III) catalytic cycle involving a radical coupling process. In some nickel-catalyzed cross-electrophile couplings, a radical chain mechanism has been proposed to account for the observed selectivity. nih.gov These radical pathways offer alternative routes for bond formation that are not readily accessible with palladium catalysts.

The choice of ligand is also crucial in these reactions. For example, in nickel-catalyzed photoredox reactions, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand. beilstein-journals.org

Mechanistic Insights into Oxidation and Reduction Processes

The dibenzofuran ring system can undergo both oxidation and reduction reactions, and the presence of the tert-butyl group can influence the course of these transformations.

Oxidation: The oxidation of dibenzofurans can lead to various products, depending on the oxidant and reaction conditions. One notable reaction is the nitration of the dibenzofuran ring, which is an electrophilic substitution reaction. Studies on the double functionalization of 2-amino-2'-hydroxy-1,1'-biaryls to form 4-nitro-dibenzofurans suggest that the reaction proceeds through nitration of the phenol (B47542) ring followed by a Sandmeyer-type reaction to form the furan ring. The electron density of the dibenzofuran ring dictates the position of electrophilic attack, with the 3-position generally being the most reactive. The oxidative coupling of 2-halophenols can also lead to the formation of dibenzofuran derivatives. researchgate.net

Reduction: Reduction of the dibenzofuran core is less common than its functionalization. However, substituents on the ring can be reduced. For example, a bromo-substituted dibenzofuran can be reduced to the corresponding debrominated compound. This type of reduction can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride. The mechanism of such reductions typically involves nucleophilic attack by a hydride ion or a single-electron transfer process.

Exploration of C-H Activation and Functionalization Mechanisms

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to modifying organic molecules. The dibenzofuran core of this compound possesses several C-H bonds that could potentially be activated and functionalized.

Mechanistic studies on transition-metal-catalyzed C-H activation have identified several key pathways, including:

Concerted Metalation-Deprotonation (CMD): This pathway involves a single transition state where the metal center coordinates to the C-H bond and a base assists in the removal of the proton.

σ-Complex-Assisted Metathesis (σ-CAM): In this mechanism, a σ-complex is formed between the metal and the C-H bond, which then undergoes a metathesis reaction.

Oxidative Addition: This pathway is more common for electron-rich metal centers and involves the formal insertion of the metal into the C-H bond, leading to an increase in the metal's oxidation state.

Computational studies on the nickel-catalyzed C-H oxidative cycloaddition of aromatic amides with alkynes have provided insights into the role of bulky substituents. acs.org Interestingly, in some cases, the reaction proceeds with "counter-steric" regioselectivity, where the new C-C bond is formed at the more sterically demanding position. acs.org This highlights the complex interplay of steric and electronic factors in determining the outcome of C-H functionalization reactions. The presence of a directing group on the substrate is often crucial for achieving high regioselectivity in C-H activation.

Mechanistic Aspects of Reactions with Strong Bases (e.g., Butyl Lithium)

Strong bases, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are powerful reagents for the deprotonation of weakly acidic C-H bonds and for lithium-halogen exchange reactions. The reaction of this compound with such bases is expected to primarily involve the deprotonation of one of the aromatic protons.

The mechanism of lithiation is often described by the Complex-Induced Proximity Effect (CIPE), where the organolithium reagent first coordinates to a Lewis basic site on the substrate, followed by deprotonation at a nearby position. benthamopenarchives.com In the case of dibenzofuran, the oxygen atom of the furan ring can act as a Lewis basic site, directing the lithiation to the adjacent C1 or C9 positions. However, the presence of the tert-butyl group at the 4-position will sterically hinder the approach of the bulky butyllithium (B86547) to the C3 and C6 positions.

Lithium-halogen exchange is another important reaction mediated by strong bases. This reaction is kinetically controlled, and the position of the equilibrium depends on the relative stability of the organolithium species involved. harvard.edu For example, if a bromo-substituted this compound were to react with t-BuLi, a lithium-halogen exchange could occur, generating a lithiated dibenzofuran and tert-butyl bromide. harvard.edu

The choice of the butyllithium isomer (n-BuLi, sec-BuLi, or t-BuLi) and the reaction conditions (solvent, temperature, additives like TMEDA) can significantly influence the outcome of the reaction, leading to different regioselectivites of deprotonation or favoring lithium-halogen exchange over deprotonation. wikipedia.orgresearchgate.net

Applications of 4 Tert Butyl Dibenzo B,d Furan in Advanced Materials Science

Role as a Core or Intermediate in Optoelectronic Materials

The rigid and planar structure of the dibenzo[b,d]furan core, combined with the steric bulk of the tert-butyl group, provides materials with high thermal stability and desirable charge-transport characteristics. This makes it a crucial intermediate in the synthesis of materials for various optoelectronic devices.

The dibenzofuran (B1670420) framework is integral to developing advanced materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are used to enhance device efficiency and operational lifetime. google.com The dibenzofuran core is noted for conferring high thermal stability and advantageous charge-transport properties, making it a valuable component in the synthesis of host materials for OLEDs.

For instance, derivatives such as 8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amine have been synthesized and incorporated into blue OLEDs. figshare.comacs.orgnih.govacs.org An OLED using this specific emitter demonstrated a blue color with a maximum external quantum efficiency (EQE) of 4.9% and showed negligible efficiency roll-off at higher luminance. figshare.comacs.orgacs.org

Furthermore, the dibenzofuran structure is utilized in host materials. A pure blue hyperfluorescent OLED was developed using a TADF sensitized host and t-Bu-ν-DABNA, a fluorescent emitter containing tert-butyl groups. ossila.com When this emitter was doped at 5% into a dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide) (PPF) host, it achieved a high external quantum efficiency of 40.7% and produced a narrow emission spectrum. ossila.com Similarly, efficient deep-blue, pure-blue, and sky-blue OLEDs have been created using emitters based on a xanthenone acceptor and carbazole-based donors doped into a PPF host, reaching maximum EQEs of 22.2%, 33.7%, and 32.1%, respectively. chinesechemsoc.org

The 4-(tert-butyl)dibenzo[b,d]furan scaffold is a key component in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which are capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies. beilstein-journals.org The fundamental design principle for TADF molecules involves creating a perpendicular donor-acceptor (D-A) structure to minimize the energy gap (ΔE_ST) between the lowest excited singlet (S₁) and triplet (T₁) states, facilitating reverse intersystem crossing (RISC). chinesechemsoc.orgbeilstein-journals.orgresearchgate.net

A series of blue TADF emitters have been developed using a donor-spacer-acceptor design, where the dibenzo[b,d]furan unit acts as a spacer. figshare.comacs.orgnih.govacs.org One such emitter, 8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amine, was used in a model OLED that emitted blue light. figshare.comacs.orgnih.govacs.org The bulky tert-butyl groups on the carbazole (B46965) units of some emitters increase resistance to decomposition and provide structural rigidity, contributing to better thermal performance. acs.org For example, TADF emitters with a m,m-di-tert-butyl-carbazolyl benzoylpyridine core exhibit high thermal stability with decomposition temperatures ranging from 371–439 °C and show very small ΔE_ST values of 0.01–0.05 eV. rsc.org OLEDs using these emitters have achieved high maximum external quantum efficiencies of over 28%. rsc.org

Emitter CompoundEmission ColorMaximum EQE (%)ΔE_ST (eV)Reference
8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-N,N-bis(4-(tert-butyl)phenyl)dibenzo[b,d]furan-2-amineBlue4.9N/A figshare.comacs.orgacs.org
4BPy-mDTCSky Blue>280.01-0.05 rsc.org
2BPy-mDTCSky Blue>280.01-0.05 rsc.org
Cz-XT in PPF hostDeep-Blue22.20.15 chinesechemsoc.org
2MCz-XT in PPF hostPure-Blue33.70.04 chinesechemsoc.org
2TBCz-XT in PPF hostSky-Blue32.10.01 chinesechemsoc.org

The dibenzo[b,d]furan core is recognized for imparting favorable charge transport properties to organic materials. This is critical for the performance of optoelectronic devices, where efficient movement of charge carriers (holes and electrons) is necessary. Materials incorporating the dibenzofuran moiety have been investigated as hole-transporting materials (HTMs) in applications such as perovskite solar cells. mdpi.com

In a study of dibenzofuran-based HTMs, cyclic voltammetry was used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com For a series of oligomeric HTMs (mDBF, bDBF, and tDBF), the HOMO levels were found to be -5.27, -5.29, and -5.30 eV, respectively, while the LUMO levels were calculated to be -3.10, -3.17, and -3.19 eV. mdpi.com The excellent electrochemical stability of these materials was inferred from their highly reversible redox peaks. mdpi.com The selection of a host material with good charge transport properties is crucial as it can improve the energy transfer to the dye molecules and prevent exciton (B1674681) losses. acs.org

CompoundHOMO (eV)LUMO (eV)ApplicationReference
mDBF-5.27-3.10HTM mdpi.com
bDBF-5.29-3.17HTM mdpi.com
tDBF-5.30-3.19HTM mdpi.com
t-Bu-ν-DABNA-5.54-2.94Fluorescence Emitter ossila.com

Engineering Molecular Architecture for Enhanced Performance

The strategic design of molecular architecture is paramount for optimizing the performance of materials based on this compound. This involves controlling the spatial arrangement of the molecule and managing its excited-state decay pathways.

Controlling the conformation of molecules is a key strategy for enhancing the performance of TADF materials. researchgate.netfrontiersin.org By engineering the molecular structure, it is possible to fix the conformation, which can lead to desirable properties such as single-peaked emission and higher photoluminescence quantum yields (PLQY). frontiersin.org

One effective approach is the "tilted face-to-face alignment with optimal distance" (tFFO) design, which uses a triptycene (B166850) scaffold to rigidly control the orientation of the donor and acceptor units. frontiersin.org This conformational lock prevents the existence of multiple conformers, which can lead to dual emission, and instead results in a single, well-defined emission peak. frontiersin.org Another strategy involves modulating the torsion angle between the electron donor and acceptor units. chinesechemsoc.org By systematically decreasing the torsion angles in molecules composed of a xanthenone acceptor and carbazole-based donors, researchers have created highly efficient deep-blue, pure-blue, and sky-blue TADF emitters. chinesechemsoc.org The introduction of bulky tert-butyl groups also plays a role in providing structural rigidity, which helps maintain the desired molecular conformation and contributes to better thermal performance. acs.org

Minimizing non-radiative decay is crucial for achieving high efficiency in light-emitting materials, as these pathways compete with the desired radiative decay (light emission). semanticscholar.org In TADF materials, triplet excitons are typically lost through non-radiative decay at room temperature. semanticscholar.org Several strategies are employed to suppress these unwanted decay channels.

One method is to reduce intramolecular motions and vibrations that dissipate excited-state energy. chinesechemsoc.org When emitter molecules are dispersed in a host matrix, their intramolecular movements are significantly suppressed, which blocks non-radiative dissipation pathways and leads to a marked improvement in PLQY. chinesechemsoc.org The improved performance of certain host materials is directly attributed to a smaller non-radiative decay rate. semanticscholar.org Another approach is perdeuteration, where hydrogen atoms are replaced with deuterium. This has been shown to suppress non-radiative decay in TADF molecules, contributing to higher PLQY. sciexplor.com The rate constant of non-radiative decay from the S₁ state is a critical parameter that is carefully considered in the design of efficient TADF materials. frontiersin.org

Influence of the tert-Butyl Substituent on Material Properties

The incorporation of a tert-butyl group at the 4-position of the dibenzo[b,d]furan core imparts significant changes to the molecule's physical and electronic characteristics. These modifications are instrumental in tailoring the properties of advanced materials for specific applications, particularly in the realm of organic electronics.

Impact on Solubility and Processability in Materials

A key challenge in the development of organic electronic devices is the processability of the active materials. Many high-performance conjugated molecules suffer from poor solubility in common organic solvents, which complicates their purification and deposition into thin films. The introduction of the bulky and non-polar tert-butyl group is a well-established strategy to overcome this limitation.

The tert-butyl group enhances the solubility of dibenzo[b,d]furan derivatives. This increased solubility is attributed to the steric hindrance provided by the tert-butyl group, which disrupts the intermolecular packing (π-π stacking) that is common in planar aromatic molecules. By preventing close association between molecules, the solvent can more effectively solvate individual molecules, leading to higher solubility. This improved solubility is crucial for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the large-scale and low-cost fabrication of organic electronic devices. For instance, the introduction of tert-butyl substituents has been shown to yield highly soluble and stable quinone dimers and trimers. researchgate.net

Contribution to Thermal Stability in Advanced Materials

The thermal stability of materials used in organic light-emitting diodes (OLEDs) and other electronic devices is paramount for ensuring long operational lifetimes. High temperatures can lead to morphological changes or chemical degradation of the materials, causing device failure. The tert-butyl group contributes positively to the thermal stability of dibenzo[b,d]furan-based materials.

The bulky nature of the tert-butyl group can restrict intramolecular rotations and vibrations, leading to a more rigid molecular structure. This rigidity increases the energy required to induce thermal decomposition. Studies on various organic electronic materials have demonstrated that the presence of tert-butyl groups can lead to higher decomposition temperatures (Td) and glass transition temperatures (Tg). rsc.orgacs.org For example, in a study of pyrene-based blue fluorescent dopants, the introduction of bulky side groups, including those containing tert-butyl moieties, was shown to enhance thermal stability. rsc.org While pentyl groups, being long and soft hydrocarbon chains, are prone to degradation at high temperatures, the smaller and more rigid tert-butyl and methyl groups contribute to better thermal stability. rsc.org

PropertyEffect of tert-Butyl GroupReference
Solubility Increases solubility by disrupting intermolecular packing. researchgate.net
Processability Improves processability for solution-based techniques.
Thermal Stability Enhances thermal stability by increasing molecular rigidity. rsc.orgrsc.org

Steric and Electronic Effects on Luminescent Properties

The tert-butyl group influences the luminescent properties of this compound and its derivatives through both steric and electronic effects. While the tert-butyl group is primarily considered an alkyl group with a weak electron-donating inductive effect, its main influence on luminescence is steric.

The steric hindrance from the tert-butyl group can prevent aggregation-caused quenching (ACQ) in the solid state. By keeping the chromophores separated, it minimizes the formation of non-emissive excimers or aggregates, which can lead to higher photoluminescence quantum yields (PLQY) in thin films. This is a critical factor for the efficiency of OLEDs. gdut.edu.cn

Electronically, the weak electron-donating nature of the tert-butyl group can slightly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, this effect is generally less pronounced compared to the impact of other functional groups with strong electron-donating or -withdrawing properties. rsc.org The primary role of this compound in some contexts is to serve as a model compound for studying these fundamental steric and electronic effects without the complicating reactivity of other substituents like halogens.

Comparative Analysis with Other Dibenzo[b,d]furan-Based Materials

This compound serves as a foundational structure, and its properties can be benchmarked against other substituted dibenzofuran derivatives to highlight the specific advantages it offers and to understand the structure-property relationships in this class of materials.

When compared to its non-substituted counterpart, dibenzo[b,d]furan, the tert-butyl derivative exhibits improved solubility and thermal stability. However, the parent dibenzofuran has its own utility, often as a building block for more complex structures where other functional groups are desired at different positions. researchgate.netmdpi.com

In comparison to halogenated derivatives, such as 4-bromo-6-(tert-butyl)dibenzo[b,d]furan, the non-halogenated version lacks the reactive handle for cross-coupling reactions like the Suzuki-Miyaura coupling. This makes the brominated analogue a more versatile intermediate for synthesizing more complex molecules for OLED applications. However, the presence of the bromine atom can sometimes quench luminescence, a problem not present in this compound.

Materials with extended π-conjugation, such as 4-(4-bromophenyl)dibenzo[b,d]furan, are designed to have specific optoelectronic properties, often with shifted emission wavelengths and higher charge carrier mobilities. While these materials are tailored for high-performance devices, the simpler this compound provides a valuable reference for understanding the fundamental contributions of the dibenzofuran core and the tert-butyl substituent.

Dibenzofuran derivatives functionalized with electron-transporting or hole-transporting moieties, such as those incorporating carbazole or triazine units, are designed to be bipolar host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netmdpi.com These materials often exhibit high triplet energies, a crucial property for hosting blue phosphorescent emitters. For instance, carbazole-dibenzofuran derivatives like 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) have been shown to be effective high triplet energy hosts. mdpi.com While this compound itself is not a bipolar host, its core structure is a key component in building these more complex functional materials.

Below is a comparative table of different dibenzo[b,d]furan derivatives:

CompoundKey SubstituentsNotable PropertiesPrimary Application Area
This compound tert-butyl at C4Improved solubility and thermal stability. Model compound, building block.
Dibenzo[b,d]furan NoneParent compound, high triplet energy. researchgate.netBuilding block for functional materials.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan Bromine at C4, tert-butyl at C6Reactive handle for cross-coupling, good solubility. Intermediate for organic synthesis.
4-(4-Bromophenyl)dibenzo[b,d]furan Bromophenyl at C4Extended π-conjugation, suitable for optoelectronics. OLED materials.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) Carbazole at C2 and C8High triplet energy, hole-transporting properties. mdpi.comHost material in PhOLEDs.

Environmental Chemistry and Degradation Studies of Dibenzo B,d Furan Derivatives

Role in the Degradation of Pollutants

The ability of microorganisms to degrade complex organic molecules is a cornerstone of natural attenuation and bioremediation strategies. In the context of dibenzo[b,d]furan and its derivatives, their primary role in pollutant degradation is often observed through the process of cometabolism. This occurs when microbes, while metabolizing a primary substrate for growth, fortuitously degrade other, often more complex and toxic, compounds.

Microorganisms that have evolved to utilize compounds like biphenyl (B1667301), carbazole (B46965), or naphthalene (B1677914) as a source of carbon and energy can also degrade dibenzofurans. nih.govasm.org For instance, bacteria grown on biphenyl have demonstrated the ability to co-oxidize dibenzofuran (B1670420). nih.govasm.org This metabolic capability is significant because the enzymes involved in the degradation of these primary substrates can also act on the structurally similar dibenzofuran molecule.

Several bacterial strains have been isolated that can use dibenzofuran as their sole source of carbon and energy. nih.gov These organisms initiate the degradation process through an oxygenolytic attack. nih.gov The enzymes from these microorganisms, particularly dioxygenases, are often capable of transforming a range of aromatic pollutants, including chlorinated dibenzofurans and even the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov

For example, Sphingomonas sp. strain XLDN2-5, which utilizes carbazole for growth, can cometabolically degrade dibenzofuran and dibenzothiophene (B1670422). nih.gov In a controlled environment, this strain was able to completely remove dibenzofuran while simultaneously degrading dibenzothiophene. nih.gov Similarly, Ralstonia sp. strain SBUG 290, cultivated on biphenyl, was found to metabolize dibenzofuran. nih.gov Such findings suggest that the presence of certain classes of organic compounds in a contaminated site might stimulate the microbial populations that are also capable of degrading other persistent pollutants.

Table 1: Examples of Cometabolic Degradation of Dibenzofuran

MicroorganismPrimary SubstrateCometabolized Pollutant(s)Key FindingsReference(s)
Ralstonia sp. strain SBUG 290BiphenylDibenzofuranBiphenyl-grown cells rapidly metabolized dibenzofuran. nih.govasm.org
Sphingomonas sp. strain XLDN2-5CarbazoleDibenzofuran, DibenzothiopheneComplete removal of dibenzofuran and 90% transformation of dibenzothiophene after 40 hours. nih.govasm.org
Pseudomonas putida B6-2BiphenylDibenzofuranCapable of transforming dibenzofuran via a lateral dioxygenation and meta-cleavage pathway. acs.org
Burkholderia sp. strain JB1Biphenyl2-Chlorodibenzofuran (B1219818)Degrades 2-chlorodibenzofuran through a similar pathway as dibenzofuran. nih.gov

This table is illustrative and based on studies of the parent dibenzofuran compound.

Investigation of Environmental Fate Mechanisms

The environmental persistence of dibenzo[b,d]furan derivatives is determined by their susceptibility to various degradation processes, primarily biodegradation and photodegradation. These mechanisms are crucial in breaking down the stable aromatic structure of these compounds.

Biodegradation

The microbial degradation of dibenzofuran typically proceeds through two main enzymatic pathways: angular dioxygenation and lateral dioxygenation. researchgate.net

Angular Dioxygenation: This is a key initial step for many dibenzofuran-degrading bacteria, such as Sphingomonas sp. strain RW1. ethz.chunil.ch A dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a), leading to the cleavage of the ether bond and the formation of hydroxylated biphenyls. nih.govethz.ch This initial attack is critical as it breaks the stable furan (B31954) ring.

Lateral Dioxygenation: In this pathway, the dioxygenase enzyme attacks a lateral aromatic ring (e.g., positions 1 and 2). researchgate.net This is common in bacteria that utilize biphenyl, where the biphenyl dioxygenase exhibits a broad substrate specificity. researchgate.net This leads to the formation of dihydrodiols, which are further metabolized. researchgate.net

The subsequent steps involve ring cleavage of the hydroxylated intermediates, leading to the formation of simpler organic acids, such as salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.govnih.gov The efficiency of biodegradation can be influenced by the presence and position of substituents on the dibenzofuran ring. For instance, the presence of chlorine atoms, as in polychlorinated dibenzofurans (PCDFs), can significantly slow down the rate of degradation. nih.gov

Photodegradation

Sunlight, particularly the UV component, can be a significant factor in the transformation of dibenzofurans in the environment, especially in aquatic systems and on surfaces. nih.govcsbsju.edu The primary mechanism of photodegradation for many organic pollutants is photolysis. For dibenzofurans, this can involve:

Reductive Dechlorination: In the case of chlorinated dibenzofurans, photolysis can lead to the removal of chlorine atoms. csbsju.edu

C-O Bond Cleavage: The ether bond of the furan ring can be broken through photolytic processes, leading to the formation of hydroxylated biphenyls. csbsju.edunih.gov

Hydroxylation: The aromatic rings can be hydroxylated during photolysis in aqueous environments. csbsju.edu

The rate of photodegradation is influenced by several factors, including the medium (water, organic solvent, soil surface), the presence of other substances that can act as photosensitizers, and the degree of substitution on the dibenzofuran molecule. nih.govcsbsju.edu For example, photolysis rates in natural waters can be significantly faster than in pure water due to the presence of natural sensitizers like humic acids. csbsju.edu Studies on PCDFs have shown that photolysis rates in sunlight can have half-lives ranging from hours to days, depending on the specific compound and environmental conditions. nih.gov

Table 2: Environmental Degradation of Dibenzofuran Derivatives

CompoundDegradation ProcessKey Findings & Half-life (t½)Environmental ConditionsReference(s)
Polychlorinated Dibenzofurans (PCDFs)Photolysis (Sunlight)t½ of 6.4 - 23 hours. Rates decrease with increased chlorination.Aqueous solutions nih.gov
2,3,7,8-Tetrachlorodibenzofuran (T4CDF)Photolysis (Sunlight)t½ of 6.3 days in distilled water/acetonitrile; enhanced degradation in lake water.Aquatic environments csbsju.edu
2,3,4,7,8-Pentachlorodibenzofuran (P5CDF)Photolysis (Sunlight)t½ of 46.2 days in distilled water/acetonitrile; significantly faster in lake water.Aquatic environments csbsju.edu
DibenzofuranBiodegradationDegraded by various bacteria, often via angular or lateral dioxygenation.Soil and aquatic sediments nih.govethz.ch
2-ChlorodibenzofuranBiodegradation (Cometabolism)Transformed by biphenyl-degrading bacteria.Laboratory cultures nih.gov

This table presents data for the general class of dibenzofurans to illustrate potential degradation pathways and rates.

4 Tert Butyl Dibenzo B,d Furan As a Model Compound in Fundamental Chemical Research

Studies on Steric Effects of the tert-Butyl Group on Reactivity and Structure

The tert-butyl group is renowned in organic chemistry for its significant steric bulk. askfilo.com This spatial hindrance can profoundly influence the course and rate of chemical reactions by physically impeding the approach of reagents to a nearby reactive center. askfilo.com In the context of the dibenzo[b,d]furan framework, the placement of a tert-butyl group at the 4-position introduces considerable steric shielding around the adjacent positions.

Research on related substituted aromatic compounds has demonstrated that bulky tert-butyl groups can:

Limit Electrophilic Attack: The group can block or slow down the approach of electrophiles to the aromatic ring, influencing the regioselectivity of substitution reactions.

Slow Reaction Kinetics: By hindering access to functional groups, the rate of reactions such as esterification or etherification can be significantly reduced.

Influence Product Yields: In syntheses involving the formation of substituted dibenzofurans, steric hindrance from tert-butyl groups has been observed to decrease reaction yields. conicet.gov.ar For instance, the synthesis of a dibenzofuran (B1670420) derivative with two tert-butyl groups resulted in a lower yield, a difficulty attributed to the steric hindrance during the crucial bond-forming step. conicet.gov.ar

Investigations into Electronic Effects of Substituents on the Dibenzo[b,d]furan Core

Beyond its steric profile, the tert-butyl group also exerts a distinct electronic influence. It is a weak electron-donating group through an inductive effect, which can modulate the electron density and, consequently, the chemical properties of the aromatic system to which it is attached. 4-(tert-Butyl)dibenzo[b,d]furan is considered a valuable model compound for elucidating these electronic contributions.

The introduction of the tert-butyl group can impact the dibenzo[b,d]furan core in several ways:

Increased Electron Density: As an electron-donating group, the tert-butyl substituent enriches the π-system of the dibenzo[b,d]furan, which can affect its behavior in redox reactions and its interaction with electrophiles.

Enhanced Stability and Solubility: The electronic nature and lipophilicity of the tert-butyl group contribute to the increased thermal stability and solubility of the molecule in organic solvents. This is a crucial property for its application as a reference compound in various analytical and synthetic procedures.

By comparing the spectroscopic and electrochemical properties of this compound with unsubstituted dibenzofuran or dibenzofurans bearing electron-withdrawing groups, researchers can isolate and quantify the electronic impact of the tert-butyl substituent.

Table 1: Influence of Substituents on Dibenzofuran Properties

Substituent TypeExample CompoundExpected Electronic Effect on CoreConsequence
Electron-DonatingThis compoundIncreased electron densityEnhanced stability, altered reactivity towards electrophiles
Halogen (Electron-withdrawing)4-Bromo-6-(tert-butyl)dibenzo[b,d]furanDecreased electron density, provides reactive handleEnhanced reactivity in cross-coupling reactions
Extended π-System4-(4-Bromophenyl)dibenzo[b,d]furanModified electronic and optical propertiesSuitability for optoelectronic applications

Benchmarking Studies for New Synthetic Methodologies and Spectroscopic Techniques

A key role for a model compound is to serve as a benchmark for validating new scientific methods. The well-defined structure and predictable properties of this compound make it an excellent standard for this purpose.

In Synthetic Methodologies: When developing new synthetic routes to complex dibenzofuran derivatives, which are often explored for applications in materials science and pharmaceuticals, this compound can be used as a reference substrate. nih.gov Its synthesis, or its use as a starting material, allows chemists to assess the efficiency, yield, and functional group tolerance of a new reaction under simplified conditions before applying it to more complex and valuable molecules. For example, the synthesis of the related 2-(tert-butyl)dibenzo[b,d]furan has been reported with a yield of 52%, providing a benchmark for certain synthetic transformations. conicet.gov.ar

In Spectroscopic Techniques: The clear and interpretable signals of this compound in various spectroscopic analyses (NMR, Mass Spectrometry, etc.) make it a useful standard for calibration and method development. The distinct singlet from the nine equivalent protons of the tert-butyl group in ¹H NMR spectroscopy, for instance, provides a sharp and easily identifiable reference point.

Table 2: Spectroscopic Data for a tert-Butyl Dibenzofuran Derivative

TechniqueCompoundKey Observation
¹H NMR2-(tert-Butyl)dibenzo[b,d]furanSinglet for tert-butyl protons at 1.43 ppm conicet.gov.ar

Q & A

Basic: What are the optimal synthetic routes for 4-(tert-Butyl)dibenzo[b,d]furan, and how can reaction conditions be systematically optimized?

Answer:
Synthesis of this compound typically involves coupling reactions (e.g., Suzuki-Miyaura) or directed lithiation followed by functionalization. To optimize conditions:

  • Factorial Design : Use a 2<sup>k</sup> factorial design to evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. For example, highlights factorial design as a robust method to identify interactions between variables .
  • Orthogonal Arrays : Apply Taguchi orthogonal arrays to reduce experimental runs while maintaining statistical validity, as demonstrated in multi-factor optimization studies for similar dibenzofuran derivatives .
  • Real-Time Monitoring : Employ techniques like TLC or in-situ NMR to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the tert-butyl group's position and aromatic substitution patterns. For instance, details how chemical shifts in 1H-NMR (e.g., δ 1.4 ppm for tert-butyl protons) and 13C-NMR (e.g., δ 30–35 ppm for quaternary carbons) provide structural validation .
  • HRMS : High-resolution mass spectrometry ensures molecular formula accuracy, particularly for distinguishing isotopic patterns in halogenated analogs .
  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection and mass spectrometry confirms purity and identifies byproducts, as used in environmental analysis of chlorinated dibenzofurans .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Answer:

  • DFT Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in electrophilic substitution reactions. emphasizes linking experimental data to computational models to validate mechanisms .
  • Hammett Plots : Correlate substituent effects (e.g., tert-butyl’s steric bulk) with reaction rates to infer electronic contributions, as applied in benzofuran derivative studies .
  • Retrosynthetic Analysis : Leverage AI-driven tools (e.g., Pistachio, Reaxys) to propose synthetic pathways, as shown in for furan-based compounds .

Advanced: How should researchers address contradictions in reported biological activity data for dibenzofuran derivatives?

Answer:

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay conditions, cell lines). notes inconsistencies in pharmacokinetic studies of similar compounds and recommends standardized protocols .
  • Dose-Response Curves : Re-evaluate activity using Hill slopes and IC50 values across multiple replicates to distinguish true bioactivity from experimental noise .
  • In Silico Screening : Cross-validate bioactivity with molecular docking against target proteins (e.g., cytochrome P450 enzymes) to reconcile discrepancies between in vitro and in vivo results .

Advanced: What methodologies are recommended for studying the environmental persistence of this compound?

Answer:

  • Photodegradation Studies : Simulate sunlight exposure using xenon arc lamps and monitor degradation via GC-MS. outlines protocols for analyzing chlorinated dibenzofurans in environmental matrices .
  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict half-life in soil/water based on logP and H-bonding capacity .
  • Microcosm Experiments : Assess microbial degradation in controlled ecosystems with LC-MS/MS quantification, as applied in studies of analogous pollutants .

Advanced: How can computational tools like COMSOL Multiphysics enhance process optimization for scaled-up synthesis?

Answer:

  • Reactor Simulation : Model heat/mass transfer in batch reactors using COMSOL to optimize stirring rates and cooling profiles, minimizing side reactions .
  • AI-Driven DOE : Integrate artificial intelligence with design of experiments (DOE) to predict optimal catalyst-substrate ratios, reducing trial runs by 40–60% .
  • Kinetic Modeling : Fit experimental rate data to Arrhenius or Eyring equations within COMSOL to refine activation energy estimates .

Advanced: What strategies mitigate challenges in synthesizing this compound analogs with polar functional groups?

Answer:

  • Protecting Group Chemistry : Use silyl ethers (e.g., TBS) or acetals to shield hydroxyl groups during lithiation steps, as demonstrated in for dihydrofuran synthesis .
  • Low-Temperature Lithiation : Conduct reactions at −78°C in THF to suppress undesired nucleophilic attack, a method validated in boronic acid derivatization of dibenzofurans .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., Buchwald-Hartwig) with microwave irradiation to improve yields of polar derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.